1-((4-Methoxyphenoxy)methyl)naphthalene
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Overview
Description
1-((4-Methoxyphenoxy)methyl)naphthalene is an organic compound with the molecular formula C18H16O2 This compound is characterized by a naphthalene ring system substituted with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenoxy)methyl)naphthalene typically involves the reaction of naphthalene derivatives with 4-methoxyphenol. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methoxyphenoxy)methyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions are common, where the naphthalene ring can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
1-((4-Methoxyphenoxy)methyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenoxy)methyl)naphthalene involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
1-Methylnaphthalene: An isomeric compound with a similar naphthalene ring structure but different substituents.
2-Methylnaphthalene: Another isomer with the methyl group positioned differently on the naphthalene ring.
Naphthoquinones: Compounds derived from the oxidation of naphthalene, exhibiting different chemical and biological properties.
Uniqueness: 1-((4-Methoxyphenoxy)methyl)naphthalene is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives.
Properties
Molecular Formula |
C18H16O2 |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]naphthalene |
InChI |
InChI=1S/C18H16O2/c1-19-16-9-11-17(12-10-16)20-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3 |
InChI Key |
LBCUADAZARABIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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